molecular formula C19H20ClN3O3 B4129555 N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide

Cat. No. B4129555
M. Wt: 373.8 g/mol
InChI Key: FVIQGMGATSHBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide, also known as CCNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CCNB is a small molecule inhibitor that selectively targets a specific protein, making it a promising candidate for cancer therapy.

Mechanism of Action

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide selectively targets the protein heat shock protein 90 (Hsp90), which plays a critical role in the folding and stabilization of several oncogenic proteins. By inhibiting Hsp90, N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest. In addition, N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide is its selectivity for Hsp90, which reduces the risk of off-target effects. However, N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide has limited solubility in water, which can make it challenging to use in experiments. Additionally, N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.

Future Directions

There are several potential future directions for N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide research. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of research is the investigation of N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide's potential applications in combination therapy with other cancer drugs. Additionally, studies are needed to explore N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide's efficacy in treating other types of cancer and to determine the optimal dosing and administration schedule for N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide in clinical trials.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide is a promising small molecule inhibitor with potential applications in cancer therapy. Its selectivity for Hsp90 and ability to induce apoptosis and inhibit angiogenesis make it a promising candidate for further research. However, its limited solubility and short half-life present challenges that must be addressed in future studies. With continued research, N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide may prove to be an effective tool in the fight against cancer.

Scientific Research Applications

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide has shown promising results in cancer research, specifically in the treatment of breast cancer. It has been found to inhibit the growth of breast cancer cells in vitro and in vivo. N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide has also shown potential as a therapeutic agent for other types of cancer, including lung, colon, and prostate cancer.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-16-8-4-5-9-18(16)22-19(24)15-12-14(23(25)26)10-11-17(15)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIQGMGATSHBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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